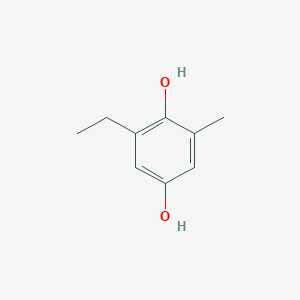
2-Ethyl-6-methylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-6-methylbenzene-1,4-diol is an organic compound belonging to the class of dihydroxybenzenes. It is a derivative of benzene with two hydroxyl groups (-OH) attached to the benzene ring at positions 1 and 4, along with an ethyl group at position 2 and a methyl group at position 6. This compound is also known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of hydroquinone (benzene-1,4-diol) with ethyl and methyl groups. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediates followed by their subsequent conversion to the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
2-Ethyl-6-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
科学研究应用
2-Ethyl-6-methylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-6-methylbenzene-1,4-diol involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage . This activity is crucial in protecting cells and tissues from oxidative stress and related diseases .
相似化合物的比较
2-Ethyl-6-methylbenzene-1,4-diol can be compared with other dihydroxybenzenes, such as:
Catechol (benzene-1,2-diol): Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Resorcinol (benzene-1,3-diol): Used in the production of resins, adhesives, and UV absorbers.
Hydroquinone (benzene-1,4-diol): Widely used in photography, cosmetics, and as a reducing agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers .
属性
CAS 编号 |
72693-14-2 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-ethyl-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,10-11H,3H2,1-2H3 |
InChI 键 |
JRKXPKXHZJQQAJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


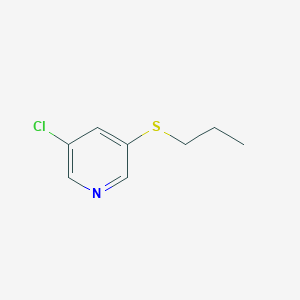
![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
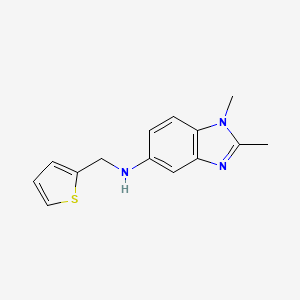
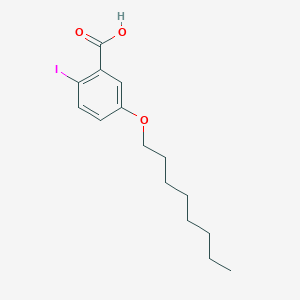
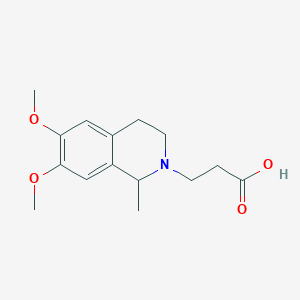
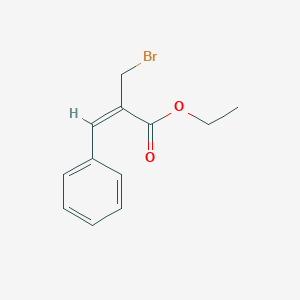
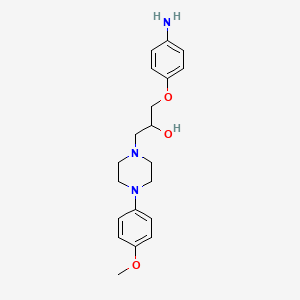
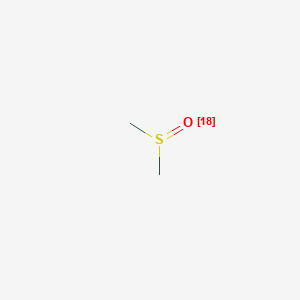
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
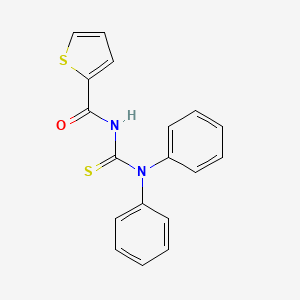
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
